XD14

描述

XD14 是一种有效的溴域和额外末端结构域蛋白抑制剂,这些蛋白参与基因表达的调控。该化合物通过与包含溴域的蛋白质(如 BRD2、BRD3 和 BRD4)结合显示出显着的抗肿瘤活性 。This compound 尤其以其抑制癌细胞增殖的能力而闻名,使其成为有希望的癌症治疗候选药物 .

准备方法

化学反应分析

科学研究应用

Cancer Therapy

- Breast Cancer : XD14 has shown promising results in inhibiting the proliferation of human breast cancer cells (MCF-7). In a study, treatment with 50 µM this compound resulted in significant metabolic alterations and reduced cell proliferation rates by four times compared to control groups .

- Leukemia : The compound has also been investigated for its efficacy against leukemia cells. It suppresses cell division, indicating its potential role in cancer treatment strategies .

Metabolic Profiling

This compound's impact on metabolic pathways has been extensively studied. In the aforementioned breast cancer study, gas chromatography-mass spectrometry (GC-MS) was utilized to analyze the metabolic changes induced by this compound treatment. The results indicated significant alterations in amino acids, fatty acids, and intermediates involved in the Krebs cycle and glycolysis .

Study on MCF-7 Cells

- Objective : To evaluate the effects of this compound on breast cancer cell proliferation.

- Methodology :

- Treatment with two concentrations (10 µM and 50 µM) over three days.

- Utilization of GC-MS for metabolic profiling.

- Statistical analyses including ANOVA and PLS-DA.

- Results :

- At 50 µM concentration, a marked decrease in cell proliferation was observed.

- Out of 117 identified metabolites, 67 showed significant changes post-treatment.

| Metabolite Type | Altered Metabolites | Concentration Impact |

|---|---|---|

| Amino Acids | Significant decrease | High concentration |

| Fatty Acids | Altered profiles | High concentration |

| Krebs Cycle Intermediates | Significant alterations | High concentration |

Broader Implications in Cancer Research

This compound's role as a BET inhibitor positions it as a valuable tool in epigenetic therapies aimed at various cancers. Its ability to modulate gene expression through inhibition of key proteins opens avenues for developing targeted therapies that can potentially enhance treatment efficacy while minimizing side effects .

作用机制

相似化合物的比较

属性

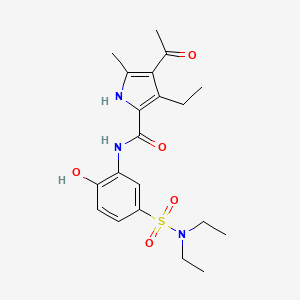

IUPAC Name |

4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKLIVPNYGQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is XD14 and how does it interact with its target?

A1: this compound, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. This compound competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: Studies on the human breast cancer cell line MCF-7 have shown that this compound treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that this compound treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []

Q3: Has this compound shown potential as a single-agent therapy or in combination with other drugs?

A3: Research suggests that this compound derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific this compound derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from this compound, over combination therapies. []

Q4: Are there any structural modifications being explored to enhance this compound's activity and selectivity?

A4: Scientists are actively investigating structural modifications to the this compound scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of this compound, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []

Q5: What analytical techniques are used to study this compound?

A5: Several analytical techniques have been employed to characterize and study this compound, including:

- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with this compound, allowing researchers to identify metabolites affected by the compound. []

- Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of this compound and its derivatives with target proteins like BRD4(1). []

- Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like this compound, providing insights into the strength of the interaction. []

- X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to this compound, providing valuable information about the specific interactions between the inhibitor and its target. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。